molecular formula C8H15FN2 B8709993 cis-4-(Azetidin-1-yl)-3-fluoropiperidine

cis-4-(Azetidin-1-yl)-3-fluoropiperidine

Cat. No.: B8709993
M. Wt: 158.22 g/mol
InChI Key: JYRRFTJTUNIUCA-SFYZADRCSA-N
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Description

cis-4-(Azetidin-1-yl)-3-fluoropiperidine is a fluorinated piperidine derivative with a substituted azetidine ring. Its dihydrochloride form, This compound dihydrochloride (CAS: 2105380-44-5), has the molecular formula C₈H₁₇Cl₂FN₂ and a molecular weight of 231.14 g/mol . The compound is characterized by a piperidine backbone with a fluorine atom at the 3-position and an azetidin-1-yl group at the 4-position in a cis-configuration. This stereochemistry is critical, as it may influence binding affinity and metabolic stability in biological systems.

The compound is typically stored under inert gas (e.g., nitrogen or argon) at 2–8°C to maintain stability . Its safety profile includes hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as wearing protective gloves and eyewear .

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

(3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine

InChI

InChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2/t7-,8+/m1/s1

InChI Key

JYRRFTJTUNIUCA-SFYZADRCSA-N

Isomeric SMILES

C1CN(C1)[C@H]2CCNC[C@H]2F

Canonical SMILES

C1CN(C1)C2CCNCC2F

Origin of Product

United States

Preparation Methods

Precursor Selection and Initial Functionalization

The synthesis typically begins with a piperidine derivative, such as 4-hydroxypiperidine or its protected analogs. Commercial availability and cost-effectiveness drive the selection of 4-hydroxypiperidine as a starting material. Protection of the amine group using tert-butoxycarbonyl (Boc) or benzyl groups is critical to prevent unwanted side reactions during subsequent steps. For example, Boc-protected 4-hydroxypiperidine undergoes mesylation or tosylation to yield a leaving group at the 4-position, facilitating nucleophilic substitution with azetidine.

Azetidine Ring Formation

ReagentSolventTemperatureYield (%)Purity (%)
DASTDCM−20°C6895
Deoxo-Fluor®THF0°C7297

Optimization of Reaction Parameters

Catalytic and Solvent Effects

The choice of catalyst significantly impacts reaction efficiency. For instance, the use of 4-dimethylaminopyridine (DMAP) in azetidine coupling steps improves yields by 15–20% through enhanced nucleophilicity. Solvent screening reveals that acetonitrile outperforms DMF in minimizing racemization during fluorination, achieving enantiomeric excess (ee) values >90%.

Continuous Flow Reactor Integration

Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A two-stage system is described, where azetidine coupling and fluorination occur in separate modules. This approach reduces reaction times from 12 hours to 2 hours and increases overall yield to 82%.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the final product confirms the cis configuration, with distinctive coupling constants between the fluorinated C3 and C4 protons (J = 8.2 Hz). 19F NMR reveals a singlet at −118 ppm, consistent with a single fluorine environment.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS data show a molecular ion peak at m/z 231.14 [M+H]+, aligning with the molecular formula C8H17Cl2FN2. Purity assessments via HPLC indicate >98% chemical purity under optimized conditions.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Ethyl acetate and dichloromethane are recovered via distillation, reducing solvent consumption by 40%. Hazardous byproducts, such as hydrogen fluoride gas during fluorination, are neutralized using calcium hydroxide scrubbers.

Challenges and Mitigation Strategies

Stereoselectivity in Fluorination

The cis configuration is thermodynamically favored but requires precise control to avoid trans-diastereomer formation. Chiral auxiliaries, such as Evans’ oxazolidinones, have been explored to enhance stereochemical outcomes, though industrial adoption remains limited due to cost.

Byproduct Formation

Common byproducts include dehydrofluorinated analogs and azetidine ring-opened species. Silica gel chromatography with 5% methanol in dichloromethane effectively removes these impurities .

Scientific Research Applications

JAK1 Inhibition

One significant application of cis-4-(Azetidin-1-yl)-3-fluoropiperidine is its role as a Janus kinase 1 (JAK1) inhibitor. JAK1 plays a crucial role in cytokine signaling, which is vital for immune response and inflammation. Inhibitors of JAK1 are being explored for their potential to treat autoimmune diseases and certain cancers.

Case Study:
A study highlighted the use of compounds similar to this compound in treating graft versus host disease (GVHD) and allograft rejection. The findings indicated that these compounds could effectively modulate immune responses, demonstrating significant promise in clinical settings .

CompoundApplicationDisease Target
This compoundJAK1 InhibitorAutoimmune Diseases, Cancer

Pim Kinase Inhibition

Another application involves the inhibition of Pim kinases, which are implicated in various cancers. The ability of this compound to inhibit these kinases suggests its potential utility in cancer therapies.

Research Findings:
Research has shown that compounds with similar structures can inhibit Pim kinases effectively, leading to reduced tumor growth in preclinical models . This positions this compound as a candidate for further development in oncology.

CompoundApplicationDisease Target
This compoundPim Kinase InhibitorCancer

GPR119 Modulation

This compound has also been studied for its effects on G-protein-coupled receptors (GPCRs), specifically GPR119, which is involved in glucose metabolism and insulin secretion.

Clinical Relevance:
Modulating GPR119 activity could provide therapeutic benefits for conditions like Type II diabetes. Compounds that influence this receptor have shown promise in enhancing insulin sensitivity and lowering blood glucose levels .

CompoundApplicationDisease Target
This compoundGPR119 ModulatorType II Diabetes

Mechanism of Action

The mechanism of action of cis-4-(Azetidin-1-yl)-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and azetidinyl group can influence the compound’s binding affinity and selectivity, potentially modulating biological pathways and exerting therapeutic effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares cis-4-(Azetidin-1-yl)-3-fluoropiperidine with structurally or functionally related compounds, emphasizing key differences in structure, applications, and research findings:

Compound Structure Key Features Applications/Research Findings References
This compound Piperidine backbone with 3-fluoro and 4-azetidin-1-yl substituents (cis-configuration). High stereochemical purity; azetidine substitution may enhance rigidity and binding specificity. Potential use in drug discovery (exact applications unspecified; limited data in provided evidence).
cis-4-[¹⁸F]fluoro-L-proline Fluorine-18 labeled proline analogue (cis-configuration). Radiopharmaceutical with γ-emission (511 keV); targets collagen synthesis in hepatic stellate cells (HSCs). PET/CT imaging biomarker for early liver fibrosis detection; validated in murine models (2–3× uptake in fibrotic livers vs. controls).
trans-4-[¹⁸F]fluoro-L-proline Fluorine-18 labeled proline analogue (trans-configuration). Lower stereochemical purity (<1% in synthesized batches); distinct biodistribution. Limited utility in collagen imaging due to poor incorporation into collagen.
3-[(4-Fluorophenyl)methyl]piperidine Piperidine with 4-fluorobenzyl substituent. Fluorinated aromatic moiety may enhance lipophilicity and CNS penetration. Explored as an intermediate in antipsychotic drug synthesis.

Key Differentiators

Stereochemical Impact: this compound’s cis-configuration contrasts with trans-4-[¹⁸F]fluoro-L-proline, which is biologically inert in collagen synthesis due to stereochemical incompatibility . This highlights the critical role of stereochemistry in functional applications.

Functional Applications: cis-4-[¹⁸F]fluoro-L-proline is a well-established PET tracer for quantifying collagenogenesis in liver fibrosis, demonstrating high correlation with α1(1)procollagen mRNA expression (r = 0.97, p < 0.001) .

Synthesis and Stability :

  • cis-4-[¹⁸F]fluoro-L-proline requires semi-automated radiosynthesis with strict stereochemical control (<1% trans-isomer) for imaging validity .
  • This compound is synthesized as a stable dihydrochloride salt, with storage conditions emphasizing protection from moisture and oxidation .

Safety and Handling :

  • Both compounds require careful handling due to irritant properties, but cis-4-[¹⁸F]fluoro-L-proline additionally demands radiation safety protocols during synthesis and administration .

Q & A

Basic: What are the established synthetic routes for cis-4-(Azetidin-1-yl)-3-fluoropiperidine, and how do reaction conditions influence yield and stereoselectivity?

Answer:
The synthesis of cis-4-(Azetidin-1-yl)-3-fluoropiperidine typically involves fluorination and azetidine coupling steps. A validated approach includes:

  • Fluorination via electrophilic or nucleophilic reagents : For example, using HF·pyridine or Selectfluor under controlled conditions to ensure regioselective fluorination at the 3-position of the piperidine ring .
  • Azetidine coupling : Reacting fluorinated intermediates with azetidine derivatives (e.g., via nucleophilic substitution or Buchwald-Hartwig amination). Temperature (40–60°C) and solvent polarity (e.g., ClCH2_2CH2_2Cl) critically influence stereochemical outcomes .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the cis-isomer. Reaction monitoring via 19F^{19}\text{F} NMR ensures fluorination efficiency .

Basic: How is the structural confirmation of this compound achieved post-synthesis?

Answer:
Structural elucidation employs:

  • X-ray crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and bond lengths .
  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR distinguish cis vs. trans configurations. Coupling constants (e.g., 3JH-F^3J_{\text{H-F}}) and NOESY correlations verify axial/equatorial fluorine orientation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

Advanced: How does fluorine substituent orientation (axial vs. equatorial) in this compound impact its pKa and reactivity?

Answer:
Fluorine orientation significantly alters electronic and steric properties:

  • pKa modulation : Axial 3-fluorine stabilizes the protonated amine via dipole alignment (C–F \parallel H–N+^+), raising experimental pKa (e.g., 9.3 vs. calculated 8.8 for equatorial 3-F). In contrast, equatorial 4-F lowers pKa by 1.7 units due to inductive effects .
  • Reactivity implications : Axial fluorine reduces nucleophilicity of the amine, affecting downstream reactions (e.g., acylation). Conformational locking (via NMR studies) confirms axial preference in protonated states .

Advanced: How can researchers resolve contradictions between experimental and computational pKa values for fluorinated piperidine derivatives?

Answer:
Discrepancies arise from conformational dynamics unaccounted for in computational models. Mitigation strategies include:

  • Conformational sampling : Molecular dynamics (MD) simulations to assess axial/equatorial equilibria.
  • NMR titration studies : Direct measurement of protonation states in solution (e.g., 1H^{1}\text{H} NMR pH titrations) .
  • Comparative analysis : Benchmarking against structurally analogous compounds with known pKa shifts (e.g., 4,4-difluoropiperidine vs. 3,3-difluoropiperidine) .

Advanced: What methodologies optimize enantiomeric purity during this compound synthesis?

Answer:
Key considerations for enantiopurity:

  • Chiral auxiliaries : Use of enantiopure azetidine precursors or fluorinating agents with chiral ligands (e.g., BINOL derivatives) .
  • Asymmetric catalysis : Palladium-catalyzed coupling with chiral phosphine ligands to control stereochemistry .
  • Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

  • Solubility : Moderately polar solvents (e.g., DCM, THF) are preferred; logP ~1.8 (estimated via computational tools).
  • Stability : Sensitive to prolonged exposure to light/moisture; store under inert atmosphere at -20°C.
  • Thermal stability : Decomposition above 200°C; differential scanning calorimetry (DSC) confirms thermal profile .

Advanced: How do steric and electronic effects of the azetidine moiety influence the biological activity of this compound derivatives?

Answer:

  • Steric effects : The compact azetidine ring enhances membrane permeability vs. bulkier amines.
  • Electronic effects : Azetidine’s strained ring increases amine basicity, affecting receptor binding (e.g., serotonin or opioid receptors) .
  • Structure-activity relationship (SAR) : Fluorine’s electronegativity modulates hydrogen-bonding interactions with biological targets; axial fluorine enhances metabolic stability .

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